HDAC3 Selectivity: 2-Methylthiobenzamide vs. 2-Hydroxybenzamide Motif
In a head-to-head comparison within a matched molecular series, the 2-methylthiobenzamide zinc-binding group (Compound 16) inhibited HDAC3 with an IC50 of 30 nM and displayed >300-fold selectivity over all other HDAC isoforms (HDAC1, 2, 6, 8). In contrast, the direct 2-hydroxybenzamide analog (Compound 20), while retaining HDAC3 potency, lost all selectivity over HDAC1 and HDAC2 [1]. X-ray crystallography revealed distinct zinc-binding modes as the mechanistic basis for this selectivity difference [1]. The target compound (CAS 1210627-23-8) contains the 2-methylthiobenzamide motif and is thus structurally predisposed to engage zinc-dependent targets with this distinctive selectivity profile.
| Evidence Dimension | HDAC3 isoform selectivity |
|---|---|
| Target Compound Data | Target compound contains 2-methylthiobenzamide motif; class exemplar IC50 HDAC3 = 30 nM, >300-fold selective [1] |
| Comparator Or Baseline | 2-Hydroxybenzamide analog (Compound 20): retains HDAC3 potency but loses all selectivity over HDAC1/2 [1] |
| Quantified Difference | >300-fold selectivity window vs. no selectivity (complete loss) [1] |
| Conditions | Recombinant human HDAC isoforms, fluorogenic substrate assay [1] |
Why This Matters
For researchers procuring tool compounds for HDAC isoform-specific studies, the 2-methylthiobenzamide motif is critical for maintaining selectivity, and substitution with hydroxyl or other zinc-binders will produce confounding off-target effects.
- [1] Liu J, Yu Y, Kelly J, Sha D, Alhassan AB, Yu W, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. PMID: 33335670. View Source
